molecular formula C20H24BN3O6 B2727705 1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096998-09-1

1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No. B2727705
CAS RN: 2096998-09-1
M. Wt: 413.24
InChI Key: KUUJXUKRZQTSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C20H24BN3O6 and its molecular weight is 413.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on substituted phenyl urea and thiourea silatranes explored the synthesis, characterization, and anion recognition properties of these compounds. These functionalized phenyl unsymmetrical ureas and thioureas were synthesized via the rearrangement reaction of electrophiles with primary amines acting as nucleophiles. The study highlighted the effect of electron-withdrawing or releasing groups on the electronic properties through photophysical studies and theoretical calculations (Singh et al., 2016).

Applications in Anion Recognition and Photophysical Studies

  • The research by Boiocchi et al. (2004) demonstrated the nature of urea-fluoride interaction through hydrogen bonding and proton transfer. This study indicates the potential of urea derivatives in anion recognition and highlights the intricate balance between hydrogen bonding and deprotonation in the presence of various anions (Boiocchi et al., 2004).

Photodegradation and Environmental Stability

  • An investigation into the photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water provided insights into the environmental behavior of these compounds. The study focused on understanding how substituted ureas interact with environmental factors, which is crucial for assessing the long-term stability and ecological impact of urea-based compounds (Gatidou & Iatrou, 2011).

Green Chemistry Approaches to Urea Synthesis

  • Bigi et al. (2000) discussed safer alternatives to traditional phosgene and isocyanate-based syntheses of ureas. The study focused on utilizing environmentally friendly reagents and catalytic processes that reduce hazardous materials' use and production. This aligns with the principles of green chemistry and provides a framework for synthesizing urea derivatives, including compounds similar to "1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea," in a more sustainable manner (Bigi, Maggi, & Sartori, 2000).

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BN3O6/c1-19(2)20(3,4)30-21(29-19)13-7-6-8-14(11-13)22-18(25)23-16-10-9-15(24(26)27)12-17(16)28-5/h6-12H,1-5H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUJXUKRZQTSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

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